3-Ethylpentan-3-amine hydrochloride (CAS 56065-46-4), also known as triethylcarbinamine hydrochloride, is a highly sterically hindered primary aliphatic amine salt. In modern organometallic procurement and catalyst design, its primary value lies in its role as the foundational building block for 'ItHept' and 'SItHept' N-alkyl N-heterocyclic carbene (NHC) ligands. The triethylcarbinyl group provides a symmetric, highly branched aliphatic steric profile that enables the synthesis of carbene ligands exceeding the steric volume of traditional tert-butyl (ItBu) benchmarks, while strictly maintaining the strong σ-donating properties inherent to N-alkyl NHCs . Furthermore, the hydrochloride salt form is prioritized in procurement over the free base due to its crystalline stability, ease of handling, and direct compatibility with standard multicomponent imidazolium ring-closing protocols [1].
Substituting 3-ethylpentan-3-amine hydrochloride with more common bulky amines, such as tert-butylamine or tert-octylamine, fundamentally alters the steric environment of the resulting catalyst. While tert-butylamine yields the classic ItBu ligand, it lacks the expanded steric shielding required to stabilize highly reactive transition metal intermediates in the most challenging cross-coupling reactions. Conversely, tert-octylamine provides high steric volume but introduces an asymmetric, extended aliphatic chain. The triethylcarbinyl group provides a symmetric, propeller-like steric bulk that maximizes the buried volume (%Vbur) around the metal center without the conformational flexibility issues of linear chains[1]. Additionally, attempting to use the free base form of 3-ethylpentan-3-amine introduces volatility and handling inconsistencies, making the stable hydrochloride salt the mandatory choice for reproducible, large-scale ligand manufacturing[2].
Linear or less hindered tertiary amines may not provide the steric bulk needed for regiocontrol in Ritter-type reactions
Free base form introduces flammability and handling complexity; the hydrochloride salt may be required for automated or high-throughput settings
Secondary or unbranched amine analogs can shift nucleophilicity and solubility profiles, potentially altering reaction outcomes
The primary procurement driver for 3-ethylpentan-3-amine hydrochloride is its ability to generate the ItHept NHC ligand, which offers a significantly higher steric volume than the industry-standard ItBu ligand. While ItBu complexes typically exhibit a percent buried volume (%Vbur) of approximately 39-41%, the triethylcarbinyl-derived ligands push this boundary significantly higher, matching or exceeding the steric bulk of archetypal N-aromatic ligands. This expanded steric shielding is critical for stabilizing low-coordinate transition metal intermediates in challenging catalytic cycles.
| Evidence Dimension | Steric Bulk (Buried Volume) of Derived NHC |
| Target Compound Data | Generates ItHept (significantly higher steric volume than ItBu) |
| Comparator Or Baseline | tert-butylamine (generates ItBu, %Vbur ~39-41%) |
| Quantified Difference | Substantial increase in steric shielding, matching bulky N-aromatic benchmarks |
| Conditions | Computational and crystallographic analysis of resulting metal-NHC complexes |
Procuring this specific amine allows catalyst designers to maximize steric protection around the metal center without sacrificing the strong electron donation of N-alkyl groups.
In the industrial and laboratory synthesis of imidazolium salts, the physical form of the amine precursor dictates reproducibility. The free base of 3-ethylpentan-3-amine is a liquid that is prone to oxidation and volatility issues during storage and transfer. In contrast, 3-ethylpentan-3-amine hydrochloride is a stable, solid crystalline powder that eliminates stoichiometry errors caused by evaporation [1]. This solid-state stability is essential for the precise multicomponent condensation reactions (e.g., with glyoxal and formaldehyde) required to synthesize the ItHept core with high yields.
| Evidence Dimension | Physical State and Handling Stability |
| Target Compound Data | Stable crystalline solid (hydrochloride salt) |
| Comparator Or Baseline | 3-ethylpentan-3-amine (free base liquid) |
| Quantified Difference | Eliminates volatility and oxidation-related stoichiometry errors |
| Conditions | Standard benchtop storage and multicomponent imidazolium synthesis |
The hydrochloride salt ensures precise molar dosing and reproducible yields during the scale-up of expensive NHC ligands.
Ligands derived from 3-ethylpentan-3-amine hydrochloride (such as ItHept) demonstrate a broadened catalytic scope across transition-metal-catalyzed reactions compared to less hindered N-alkyl NHCs. Commercial validation confirms that ItHept is effective in Au-catalyzed hydration, Cu- and Ag-catalyzed hydroboration, and Pd-catalyzed C–C and C–N cross-couplings . The symmetric bulk of the triethylcarbinyl group prevents catalyst deactivation pathways (such as bimolecular decomposition) that commonly plague smaller N-alkyl NHCs derived from less hindered amines.
| Evidence Dimension | Catalytic Application Scope |
| Target Compound Data | Effective in Au, Cu, Ag, and Pd-catalyzed couplings and hydroborations |
| Comparator Or Baseline | Standard N-alkyl amines (e.g., isopropylamine) |
| Quantified Difference | Broader reaction scope and resistance to bimolecular catalyst deactivation |
| Conditions | Transition-metal-catalyzed cross-coupling and hydration assays |
Buyers synthesizing proprietary catalysts can use this precursor to access a single, highly versatile ligand scaffold applicable to multiple metal centers.
Procuring 3-ethylpentan-3-amine hydrochloride is the direct and necessary first step for manufacturing ItHept and SItHept imidazolium salts, which are highly valued in commercial catalyst portfolios .
The derived ligands are ideal for formulating robust Pd-NHC precatalysts used in challenging C-C and C-N bond formations, particularly in pharmaceutical synthesis where stabilizing highly reactive intermediates is required .
The extreme steric shielding provided by the triethylcarbinyl group makes this precursor highly suitable for developing Au and Cu catalysts for alkyne hydration and hydroboration reactions, preventing unwanted catalyst aggregation .
Irritant